molecular formula C11H15N3O5 B1587514 3'-O-Acetyl-2'-deoxycytidine CAS No. 72560-69-1

3'-O-Acetyl-2'-deoxycytidine

Cat. No.: B1587514
CAS No.: 72560-69-1
M. Wt: 269.25 g/mol
InChI Key: ATBRMDNADDOXDD-UHFFFAOYSA-N
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Description

3’-O-Acetyl-2’-deoxycytidine is a modified nucleoside derivative of 2’-deoxycytidine, where the hydroxyl group at the 3’ position is esterified with an acetyl group. This modification alters the chemical properties of the nucleoside, making it useful in various biochemical and pharmaceutical applications.

Mechanism of Action

Target of Action

3’-O-Acetyl-2’-deoxycytidine is an analogue of the parent nucleotide 2’-deoxycytidine-5’-O-triphosphate (dCTP) in which the 3’-hydroxy group is esterified by acetic acid . It is designed to interact with the DNA polymerase during DNA replication .

Mode of Action

3’-O-Acetyl-2’-deoxycytidine, as an analogue of dCTP, has a blocked 3’-hydroxy function, which can be used as a transient, pH-sensitive chain terminator during DNA polymerization . The acetyl group of 3’-O-Acetyl-2’-deoxycytidine is sensitive towards alkaline conditions and can be split off at pH >12.5 within 30 minutes to allow further subsequent polymerization steps .

Pharmacokinetics

It is known that the compound is most stable when stored as an aqueous solution in the freezer . At ambient temperature, the compound slowly starts to decompose . These properties may impact the compound’s ADME properties and bioavailability, but more research is needed to fully understand these aspects.

Result of Action

The primary result of the action of 3’-O-Acetyl-2’-deoxycytidine is the interruption of DNA replication due to its role as a transient chain terminator . This can potentially lead to the cessation of cell division and growth.

Action Environment

The action of 3’-O-Acetyl-2’-deoxycytidine can be influenced by environmental factors such as pH and temperature . For instance, the acetyl group of the compound can be split off under alkaline conditions, allowing for further polymerization steps . Additionally, the compound’s stability can be affected by temperature, with decomposition occurring at ambient temperatures . These factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

3’-O-Acetyl-2’-deoxycytidine is an analogue of dCTP with a blocked 3’-hydroxy function, which can be used as a transient, pH-sensitive chain terminator during DNA polymerization . The acetyl group of 3’-O-Acetyl-2’-deoxycytidine is sensitive towards alkaline conditions and can be split off at pH >12.5 within 30 minutes to allow further subsequent polymerization steps .

Cellular Effects

It is known that UV reactions of acetylated derivatives of 2’-deoxyguanosine and 2’-deoxyadenosine generate several products . This suggests that 3’-O-Acetyl-2’-deoxycytidine might have similar effects when exposed to UV light, potentially leading to various cellular responses.

Molecular Mechanism

The molecular mechanism of 3’-O-Acetyl-2’-deoxycytidine involves its incorporation into DNA during polymerization. Its acetyl group is sensitive to alkaline conditions, allowing it to act as a transient, pH-sensitive chain terminator . This means that it can temporarily halt DNA synthesis until the acetyl group is removed, at which point polymerization can continue .

Temporal Effects in Laboratory Settings

In laboratory settings, 3’-O-Acetyl-2’-deoxycytidine is most stable when stored as an aqueous solution in the freezer . At ambient temperature, the compound slowly starts to decompose . Therefore, it is recommended to thaw it only before using the product to maintain its original high quality .

Metabolic Pathways

It is known that it is an analogue of dCTP, suggesting that it may be involved in similar metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Acetyl-2’-deoxycytidine typically involves the acetylation of 2’-deoxycytidine. One common method is to react 2’-deoxycytidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure selective acetylation at the 3’ position.

Industrial Production Methods: Industrial production of 3’-O-Acetyl-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3’-O-Acetyl-2’-deoxycytidine can undergo various chemical reactions, including:

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield 2’-deoxycytidine.

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Hydrolysis: 2’-deoxycytidine.

    Oxidation: Oxidized derivatives of 3’-O-Acetyl-2’-deoxycytidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Oligonucleotide Synthesis

One of the primary applications of 3'-O-Ac-dC is in the synthesis of oligonucleotides. The acetyl group serves as a protecting group that stabilizes the nucleoside during synthesis, reducing side product formation.

Protecting Group Strategy

The use of 3'-O-Ac-dC allows for efficient oligonucleotide synthesis with minimal side reactions. A study demonstrated that oligonucleotides synthesized using 3'-O-Ac-dC exhibited similar electrophoretic mobility to those synthesized with traditional protecting groups, indicating comparable efficiency and effectiveness in synthesis .

Table 1: Comparison of Oligonucleotide Synthesis Using Different Protecting Groups

Protecting GroupSide Product Formation (%)Electrophoretic Mobility
3'-O-Ac-dC<0.01Similar
Benzoyl (bz)>5Different

Enzymatic Reactions

3'-O-Ac-dC has been shown to be an effective substrate for various DNA polymerases, facilitating the incorporation of modified nucleotides into DNA strands.

Polymerase Activity

Research indicates that family A and B DNA polymerases efficiently utilize 3'-O-Ac-dC triphosphates (dC AcylTPs) as substrates, allowing for the formation of stable base pairs with guanine and adenine . This property is particularly useful in applications such as PCR amplification and the synthesis of modified DNA for therapeutic purposes.

Table 2: Enzymatic Incorporation Efficiency of dC AcylTPs

DNA PolymeraseIncorporation Efficiency (%)
Taq PolymeraseHigh
Klenow Fragment (exo–)High
Phi29 DNA PolymeraseModerate

Photochemical Studies

Another significant application of 3'-O-Ac-dC is in photochemical studies where its derivatives are subjected to UV light to investigate photoproduct formation.

UV-Induced Reactions

Studies have shown that acetylated nucleosides, including 3'-O-Ac-dC, can undergo photochemical reactions that lead to the formation of various products when exposed to UV light . This aspect is crucial for understanding DNA damage mechanisms and developing strategies for photoprotection.

Case Study: Oligonucleotide Stability

A case study involving the synthesis of a specific oligonucleotide using 3'-O-Ac-dC showed that the resulting product had enhanced stability and reduced degradation compared to non-acetylated counterparts. The study utilized high-performance liquid chromatography (HPLC) to analyze product purity and stability over time .

Case Study: Enzymatic Applications

In another study, researchers explored the use of dC AcylTPs in terminal deoxynucleotidyl transferase reactions, demonstrating that several hundred consecutive monomers could be incorporated without significant loss of activity, highlighting the potential for high-throughput applications in genetic engineering .

Comparison with Similar Compounds

    2’-Deoxycytidine: The parent compound without the acetyl modification.

    3’-O-Acetyl-2’-deoxyadenosine: Another acetylated nucleoside with similar properties.

    5-Aza-2’-deoxycytidine: A nucleoside analog used in cancer therapy.

Uniqueness: 3’-O-Acetyl-2’-deoxycytidine is unique due to its specific acetylation at the 3’ position, which imparts distinct chemical and biological properties. This modification allows it to act as a chain terminator in DNA synthesis, making it valuable in various research and therapeutic applications.

Biological Activity

3'-O-Acetyl-2'-deoxycytidine (Ac-2'-dC) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of molecular biology and pharmacology. This compound is structurally related to the natural nucleoside 2'-deoxycytidine, with an acetyl group attached to the 3' hydroxyl position. This modification can influence its biological activity, stability, and interactions with nucleic acids and proteins.

The biological activity of Ac-2'-dC is primarily attributed to its role as a substrate for DNA synthesis and its ability to incorporate into DNA strands. The acetylation at the 3' position alters the nucleoside's recognition by DNA polymerases, which can affect replication and repair processes. The compound has been shown to exhibit both antiviral and anticancer properties:

  • Antiviral Activity : Ac-2'-dC has been studied for its inhibitory effects on viral replication, particularly in the context of HIV and other retroviruses. The incorporation of this modified nucleoside into viral genomes can lead to premature termination of viral DNA synthesis.
  • Anticancer Effects : Research indicates that Ac-2'-dC may induce apoptosis in cancer cells by disrupting normal DNA replication and repair mechanisms. It has been evaluated as a potential therapeutic agent in various cancer models.

Pharmacokinetics

The pharmacokinetic profile of Ac-2'-dC reveals important insights into its absorption, distribution, metabolism, and excretion (ADME). Studies suggest that:

  • Absorption : Ac-2'-dC is well absorbed when administered orally or intravenously.
  • Distribution : The compound exhibits a wide distribution in tissues, with higher concentrations observed in rapidly dividing cells.
  • Metabolism : Ac-2'-dC is metabolized by cellular enzymes that hydrolyze the acetyl group, converting it back to 2'-deoxycytidine.
  • Excretion : The metabolites are primarily excreted via renal pathways.

Case Studies

  • Antiviral Efficacy Against HIV :
    A study demonstrated that Ac-2'-dC effectively inhibited HIV replication in vitro. The compound was incorporated into viral DNA, resulting in defective proviral genomes and reduced viral load in treated cells .
  • Effects on Cancer Cell Lines :
    Another investigation assessed the cytotoxic effects of Ac-2'-dC on various cancer cell lines, including breast and lung cancer. Results indicated that treatment with Ac-2'-dC led to significant reductions in cell viability and induced apoptosis through caspase activation .

Table 1: Summary of Biological Activities of this compound

Activity TypeTargetEffectReference
AntiviralHIVInhibition of viral replication
AnticancerBreast Cancer CellsInduction of apoptosis
AnticancerLung Cancer CellsReduction in cell viability

Table 2: Pharmacokinetic Properties

PropertyDescription
AbsorptionHigh oral bioavailability
DistributionRapid tissue distribution
MetabolismHydrolysis to 2'-deoxycytidine
ExcretionRenal excretion of metabolites

Properties

IUPAC Name

[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5/c1-6(16)18-7-4-10(19-8(7)5-15)14-3-2-9(12)13-11(14)17/h2-3,7-8,10,15H,4-5H2,1H3,(H2,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBRMDNADDOXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404324
Record name 1-(3-O-Acetyl-2-deoxypentofuranosyl)-4-aminopyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72560-69-1
Record name 1-(3-O-Acetyl-2-deoxypentofuranosyl)-4-aminopyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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